2,5-Bis(methylsulfonyl)benzaldehyde

Description

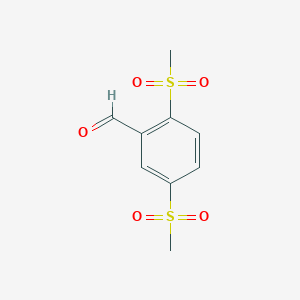

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(methylsulfonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S2/c1-15(11,12)8-3-4-9(16(2,13)14)7(5-8)6-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTDYUXHYJKPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2,5 Bis Methylsulfonyl Benzaldehyde

Retrosynthetic Analysis of 2,5-Bis(methylsulfonyl)benzaldehyde Scaffolds

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-sulfur bonds of the methylsulfonyl groups and the carbon-carbon bond of the aldehyde group.

A logical retrosynthetic approach would first disconnect the aldehyde group, leading to a 1,4-bis(methylsulfonyl)benzene precursor. This simplifies the synthesis to introducing an aldehyde function onto a pre-existing disubstituted aromatic ring. The introduction of the formyl group can be envisioned through various formylation reactions.

Further disconnection of the methylsulfonyl groups from the benzene (B151609) ring reveals a p-dihalobenzene or a related precursor. The two sulfonyl groups can be installed simultaneously or sequentially through sulfonation or related reactions. An alternative strategy could involve the oxidation of corresponding bis(methylthio) or bis(sulfinyl) precursors.

A plausible retrosynthetic pathway is outlined below:

This analysis highlights the key challenges: the selective installation of the aldehyde group at a position ortho to one sulfonyl group and meta to the other, and the efficient introduction of the two methylsulfonyl groups at the 1 and 4 positions of the benzene ring.

Classical and Modern Synthetic Approaches to Benzaldehyde (B42025) Derivatives with Electron-Withdrawing Groups

The synthesis of benzaldehyde derivatives bearing strong electron-withdrawing groups like methylsulfonyl moieties presents unique challenges due to the deactivating nature of these substituents, which can hinder electrophilic aromatic substitution reactions.

Several methods exist for introducing an aldehyde group onto an aromatic ring. For a deactivated ring system like that of 1,4-bis(methylsulfonyl)benzene, direct formylation can be challenging.

Vilsmeier-Haack Reaction: This reaction typically employs a phosphorus oxychloride and a formamide (B127407) derivative (like DMF) to formylate activated aromatic rings. Its application to highly deactivated substrates may require harsh conditions and result in low yields.

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst, but it is generally not suitable for highly deactivated aromatic compounds.

Ortho-lithiation: A powerful strategy involves the use of a directed metalation group to achieve regioselective formylation. researchgate.net However, the sulfonyl groups themselves are not strong directing groups for ortho-lithiation. A common strategy is to introduce a directing group, perform the lithiation and subsequent formylation, and then remove the directing group.

The introduction of methylsulfonyl groups onto an aromatic ring can be accomplished through several routes:

Sulfonation followed by reduction and alkylation: A classical approach involves the sulfonation of the aromatic ring to introduce sulfonic acid groups. These can then be converted to sulfonyl chlorides, which are subsequently reduced and alkylated. However, controlling the regioselectivity of the initial sulfonation can be difficult.

From thiols or sulfides: An alternative is the oxidation of the corresponding dithiol or bis(methylthio)benzene. This often provides a cleaner and more controlled route to the desired bis(sulfonyl) compound. For instance, 1,4-dimercaptobenzene or 1,4-bis(methylthio)benzene can be oxidized using reagents like hydrogen peroxide or potassium permanganate (B83412).

Nucleophilic Aromatic Substitution: In some cases, sulfonyl groups can be introduced via nucleophilic aromatic substitution on an activated aromatic halide.

A strategic approach to overcome the challenges of direct functionalization is to start with a precursor that already contains some of the required functionality in the correct positions. masterorganicchemistry.com For example, one could start with a p-substituted toluene (B28343) derivative, introduce the sulfonyl groups, and then oxidize the methyl group to an aldehyde.

Another strategy involves the use of protecting groups. For instance, a hydroxyl or amino group, which are strong ortho, para-directors, could be used to direct the installation of other substituents. The directing group would then be removed or converted to the desired functionality. The use of a sulfonyl group as a reversible blocking group can also be employed to direct substitution to the ortho position. masterorganicchemistry.com

A potential synthetic route could start from p-dichlorobenzene. Reaction with sodium methanethiolate (B1210775) would yield 1,4-bis(methylthio)benzene. Oxidation of this intermediate would provide 1,4-bis(methylsulfonyl)benzene. The final step, the introduction of the aldehyde group, remains the most challenging due to the deactivating nature of the two sulfonyl groups. A possible solution is the use of ortho-lithiation strategies on a related precursor.

A search for commercially available, structurally similar compounds reveals 2,4-Bis(methylsulfonyl)benzaldehyde, suggesting that synthetic routes to such molecules are established. The synthesis of this isomer likely involves similar strategies, highlighting the importance of regiocontrol in the functionalization steps.

Catalytic and Green Chemistry Methodologies in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. rjpn.org This includes the use of catalytic systems and the application of green chemistry principles to reduce waste and avoid hazardous reagents. pjoes.comijpsr.comimist.ma

Catalytic methods are being increasingly employed for the synthesis of functionalized aromatic compounds. uliege.be

Palladium-catalyzed cross-coupling reactions: Reactions like the Suzuki, Heck, and Negishi couplings are powerful tools for forming carbon-carbon bonds. uliege.be A strategy for synthesizing this compound could involve the coupling of a suitable organometallic reagent with a halogenated benzaldehyde derivative that already bears the sulfonyl groups.

Catalytic Oxidation: The oxidation of a benzyl (B1604629) alcohol precursor to the corresponding aldehyde is a key transformation. Modern catalytic systems, often based on transition metals like iron, copper, or ruthenium, can achieve this oxidation under mild and environmentally friendly conditions, sometimes using air or hydrogen peroxide as the oxidant. frontiersin.org For example, ferric nitrate (B79036) has been shown to be an effective catalyst for the oxidation of benzyl alcohol to benzaldehyde. frontiersin.org Nickel-containing mesoporous silica (B1680970) has also been explored for the catalytic reduction of benzaldehyde, which could be relevant in reverse. scirp.org

C-H Activation: Direct C-H functionalization is an emerging area that offers the potential for more atom-economical syntheses. Catalytic systems that can selectively activate a C-H bond on the aromatic ring and introduce a formyl group or a precursor would be a highly efficient route to this compound.

The principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), are increasingly being applied to the synthesis of benzaldehyde derivatives. rjpn.orgpropulsiontechjournal.com While specific green chemistry approaches for this compound are not extensively documented, the general trends in organic synthesis suggest that future methodologies will increasingly incorporate these principles.

Sustainable and Environmentally Benign Synthetic Protocols

The development of sustainable synthetic routes is a cornerstone of modern chemical manufacturing, guided by the principles of green chemistry which advocate for waste prevention, high atom economy, and the use of less hazardous substances. rjpn.orgunivpancasila.ac.id While specific literature on green synthesis for this compound is nascent, established environmentally benign methods for analogous aromatic compounds can be adapted. rsc.orgtminehan.com

A key strategy involves replacing hazardous solvents and reagents with greener alternatives. colab.ws For instance, traditional methods for synthesizing aryl sulfones often rely on stoichiometric oxidants and chlorinated solvents. A more sustainable approach would involve the catalytic oxidation of a precursor like 2,5-bis(methylthio)benzaldehyde. This precursor can be synthesized from a suitable starting material such as 2,5-dihalobenzaldehyde and a methylthiolate source. The subsequent oxidation to the disulfone is a critical step where green principles can be applied.

The use of green solvents such as 2-MeTHF, dimethyl sulfoxide (B87167) (DMSO), or even aqueous systems, which have been successfully employed in the synthesis of other complex molecules, presents a viable alternative to traditional, more hazardous solvents. manchester.ac.ukmdpi.com Furthermore, employing catalytic amounts of a transition metal catalyst with a benign oxidant like hydrogen peroxide or even oxygen from the air can significantly reduce waste compared to stoichiometric permanganate or dichromate oxidations.

Below is a comparative table illustrating a hypothetical traditional versus a green synthetic approach for the critical oxidation step.

Table 1: Comparison of Hypothetical Traditional and Green Oxidation Protocols

| Parameter | Traditional Protocol | Proposed Green Protocol |

| Starting Material | 2,5-Bis(methylthio)benzaldehyde | 2,5-Bis(methylthio)benzaldehyde |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | Hydrogen peroxide (H₂O₂) / Air (O₂) |

| Catalyst | None (stoichiometric) | Tungsten-based catalyst / Iron salt |

| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) / Water |

| Byproducts | Manganese dioxide (MnO₂) sludge | Water |

| Environmental Impact | High (heavy metal waste, halogenated solvent) | Low (benign byproduct, greener solvent) |

| Safety Concerns | Exothermic, potential for runaway reaction | Milder conditions, improved safety profile |

This green approach not only minimizes environmental impact but also aligns with economic efficiency by utilizing cheaper, safer, and more readily available reagents. researchgate.net

Advanced Reaction Conditions: Microwave and Flow Chemistry Applications

Modern synthetic chemistry increasingly utilizes advanced technologies like microwave irradiation and continuous flow reactors to enhance reaction efficiency, safety, and scalability. beilstein-journals.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis can dramatically accelerate reaction rates by enabling rapid and uniform heating of the reaction mixture, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating methods. nih.gov For the synthesis of this compound, the oxidation of the dithioether precursor is an ideal candidate for microwave application. The ability to precisely control temperature and pressure in a sealed microwave vessel can drive the reaction to completion quickly while minimizing side-product formation.

Table 2: Hypothetical Comparison of Conventional vs. Microwave-Assisted Oxidation

| Parameter | Conventional Thermal Method | Microwave-Assisted Method |

| Reaction Time | 12-24 hours | 15-30 minutes |

| Temperature | 80-100 °C (reflux) | 120-150 °C (sealed vessel) |

| Typical Yield | 60-75% | >85% |

| Energy Efficiency | Low | High |

This rapid, efficient method holds potential for producing upconverting nanoparticles and other complex structures, demonstrating its versatility. nih.gov

Flow Chemistry Applications

Continuous flow chemistry offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and streamlined process automation and scale-up. mdpi.com The synthesis of this compound, particularly exothermic steps like oxidation or nitration on related precursors, can be rendered significantly safer and more controllable in a flow reactor.

In a hypothetical flow setup, streams of the substrate (e.g., 2,5-bis(methylthio)benzaldehyde) and the oxidant could be mixed in a microreactor or a packed-bed reactor containing an immobilized catalyst. The precise control over residence time, temperature, and stoichiometry allows for fine-tuning the reaction to maximize yield and minimize impurities. This approach is particularly advantageous for reactions that are difficult to control on a large scale in batch mode. beilstein-journals.orgacs.org

Table 3: Comparison of Batch vs. Continuous Flow for a Key Synthetic Step

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Volume | Large (e.g., 10 L) | Small (e.g., <10 mL at any time) |

| Heat Transfer | Poor, risk of local hot spots | Excellent, highly efficient |

| Safety | Higher risk with exothermic reactions | Inherently safer |

| Process Control | Limited | Precise control of all parameters |

| Scalability | Problematic, requires re-optimization | Straightforward (scaling-out) |

| Productivity | Dependent on batch size | High throughput via continuous operation |

Optimization of Reaction Parameters and Process Scale-Up Considerations

The transition from a laboratory-scale procedure to large-scale industrial production requires rigorous optimization of reaction parameters and careful consideration of scale-up challenges.

Optimization of Reaction Parameters

To ensure a robust and efficient synthesis, key reaction parameters must be systematically optimized. These include temperature, pressure, reaction time, catalyst loading, and the molar ratio of reactants. Methodologies such as Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful statistical tools for efficiently exploring the effects of multiple variables on reaction outcomes, such as yield and purity. echemcom.comechemcom.com

For the synthesis of this compound, a hypothetical optimization study for the oxidation step might investigate the interplay between temperature, catalyst concentration, and oxidant equivalents to identify the conditions that provide the highest yield of the desired product with the fewest impurities.

Table 4: Hypothetical Data from a Reaction Optimization Study

| Experiment Run | Temperature (°C) | Catalyst Loading (mol%) | Oxidant (Equivalents) | Yield (%) |

| 1 | 60 | 1.0 | 2.2 | 75 |

| 2 | 80 | 1.0 | 2.2 | 84 |

| 3 | 80 | 2.0 | 2.2 | 88 |

| 4 | 80 | 2.0 | 2.5 | 92 |

| 5 | 100 | 2.0 | 2.5 | 89 (decomposition noted) |

This systematic approach allows for the development of a highly efficient and reproducible process.

Process Scale-Up Considerations

Scaling up a chemical synthesis from the lab bench to a pilot plant or full-scale production facility is often not straightforward. nih.gov Issues that are negligible on a small scale, such as inefficient heat transfer or mixing, can lead to significant drops in yield, poor product quality, and safety hazards on a larger scale. acs.org

Key considerations for the scale-up of this compound synthesis include:

Heat Management: Exothermic steps must be carefully controlled. Using jacketed reactors with efficient cooling systems or transitioning to a continuous flow process can mitigate the risk of thermal runaway.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous systems (e.g., solid catalyst in a liquid medium), is crucial for maintaining reaction rates and preventing side reactions.

Process Safety: A thorough hazard analysis (e.g., HAZOP study) should be conducted to identify and mitigate potential risks associated with handling large quantities of reagents and intermediates.

Downstream Processing: The purification and isolation methods must also be scalable. A process that relies on chromatography at the lab scale may be economically unfeasible for large-scale production, necessitating the development of a robust crystallization procedure.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final product and the synthetic intermediates is critical. A variety of techniques can be employed, with the choice depending on the specific properties of the compound and the scale of the operation.

Purification of Synthetic Intermediates

Synthetic intermediates, such as 2,5-bis(methylthio)benzaldehyde, are often oils or low-melting solids that may require purification before proceeding to the next step.

Extraction: Liquid-liquid extraction is commonly used to remove water-soluble or acid/base-soluble impurities.

Column Chromatography: For laboratory-scale work, silica gel chromatography is a highly effective method for separating the desired intermediate from byproducts and unreacted starting materials. nih.govumich.edu However, this method is often costly and generates significant solvent waste, making it less suitable for large-scale processes.

Purification and Isolation of this compound

As a solid compound, the final product is ideally purified by crystallization. This technique is highly scalable and can yield material of very high purity.

Crystallization: The selection of an appropriate solvent or solvent system is paramount. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery. Knowledge of solubility in various solvents is essential for optimizing this process. researchgate.net For instance, studies on the related 4-(methylsulfonyl)benzaldehyde (B46332) show varying solubility across solvents like acetone, acetonitrile (B52724), and alcohols, providing a basis for solvent screening. researchgate.net

Filtration and Drying: After crystallization, the solid product is isolated by filtration and washed with a small amount of cold solvent to remove residual impurities. The final product is then dried under vacuum to remove all traces of solvent.

Alternative Methods: For industrial-scale purification, melt crystallization or fractional distillation (if the compound is thermally stable) could be considered. Furthermore, greener alternatives like membrane filtration are being explored to replace solvent-intensive techniques like chromatography. manchester.ac.ukrsc.org

Table 5: Solubility Data for the Model Compound 4-(Methylsulfonyl)benzaldehyde in Various Solvents at 298.15 K (Mole Fraction, 10³x)

| Solvent | Solubility (10³x) |

| Acetone | 269.85 |

| Acetonitrile | 215.33 |

| Acetic Acid | 104.21 |

| Methanol | 96.94 |

| Ethanol | 64.91 |

| Toluene | 41.02 |

| 1-Propanol | 31.97 |

| 2-Propanol | 29.88 |

| Data adapted from literature for illustrative purposes of solvent screening. researchgate.net |

The purity of the isolated product and intermediates would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation Mechanisms of 2,5 Bis Methylsulfonyl Benzaldehyde

Reactivity Profile of the Aldehyde Functionality in 2,5-Bis(methylsulfonyl)benzaldehyde

The aldehyde group (-CHO) in this compound is significantly influenced by the two methylsulfonyl (-SO₂CH₃) groups. These groups are strongly electron-withdrawing, which substantially increases the partial positive charge on the carbonyl carbon. This electronic effect renders the aldehyde highly electrophilic and thus more susceptible to reactions involving nucleophiles.

Nucleophilic Addition Reactions and Their Stereoselectivity

The enhanced electrophilicity of the formyl carbon makes this compound a prime substrate for nucleophilic addition reactions. The reaction mechanism typically begins with the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate.

Computational studies on related poly-substituted benzaldehydes suggest that nucleophilic addition to the aldehyde group is often a highly favorable, exothermic process that can proceed with little to no energy barrier. wuxiapptec.com In some cases, the initial formation of a hemiacetal or a similar adduct is the first step before subsequent transformations can occur. wuxiapptec.com For this compound, a wide range of nucleophiles are expected to react readily.

Table 1: Predicted Reactivity of this compound in Nucleophilic Addition

| Nucleophile | Product Type | Expected Reactivity |

| Grignard Reagents (R-MgX) | Secondary Alcohol | High |

| Organolithium Reagents (R-Li) | Secondary Alcohol | High |

| Cyanide (CN⁻) | Cyanohydrin | High |

| Hydride (from NaBH₄, LiAlH₄) | Primary Alcohol | High |

| Amines (R-NH₂) | Imine (via hemiaminal) | High |

| Alcohols (R-OH) | Acetal (via hemiacetal) | Moderate to High (acid catalysis) |

The stereoselectivity of nucleophilic additions to aldehydes is a well-studied field, often governed by models such as Cram's rule, which predicts the stereochemical outcome based on the steric bulk of substituents adjacent to the carbonyl. While these steric considerations are relevant, the powerful electronic effects of the bis(methylsulfonyl) groups in this specific compound would be a dominant factor, though specific stereoselectivity studies on this molecule are not widely reported.

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be readily transformed through both oxidation and reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,5-Bis(methylsulfonyl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. For instance, Oxone (potassium peroxymonosulfate) is known to be a highly efficient and mild reagent for converting aldehydes to carboxylic acids. researchgate.net Other strong oxidants like potassium permanganate (B83412) (KMnO₄) are also effective. The oxidation of a methyl group on a tolyl sulfone to a benzaldehyde (B42025) has been reported, indicating the stability of the sulfonyl group under certain oxidative conditions. nih.gov

Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, (2,5-Bis(methylsulfonyl)phenyl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are suitable for this conversion. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

| Oxidation | Oxone, KMnO₄, CrO₃ | 2,5-Bis(methylsulfonyl)benzoic acid |

| Reduction | NaBH₄, LiAlH₄ | (2,5-Bis(methylsulfonyl)phenyl)methanol |

Condensation Reactions: Knoevenagel, Wittig, Claisen-Schmidt, and Imine Formation

The heightened reactivity of the aldehyde group makes this compound an excellent component in various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like an amine. sigmaaldrich.comajrconline.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comorganic-chemistry.org Given its high electrophilicity, this compound is expected to be a highly reactive substrate in Knoevenagel condensations.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.org The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane ring. masterorganicchemistry.comechemi.com This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com This method is widely used and tolerates a variety of functional groups. libretexts.org

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde lacking α-hydrogens and a ketone that possesses them. wikipedia.orgmiracosta.edu The reaction is a type of crossed aldol (B89426) condensation that typically undergoes subsequent dehydration to form a conjugated α,β-unsaturated ketone. miracosta.edunih.gov The electron-withdrawing sulfonyl groups on this compound would strongly favor this condensation, making it an ideal aldehyde component for synthesizing chalcone-like structures. nih.govresearchgate.net

Imine Formation: Aldehydes react with primary amines to form imines (also known as Schiff bases). nih.gov The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. researchgate.net This is followed by the elimination of a water molecule, often facilitated by acid catalysis or removal of water, to yield the final imine product. operachem.com

Table 3: Overview of Condensation Reactions

| Reaction Name | Reactant(s) | Catalyst/Conditions | Product Type |

| Knoevenagel | Active Methylene Compound | Base (e.g., Piperidine) | α,β-Unsaturated Compound |

| Wittig | Phosphonium Ylide | Strong Base (e.g., n-BuLi) | Alkene |

| Claisen-Schmidt | Enolizable Ketone | Base (e.g., NaOH, KOH) | α,β-Unsaturated Ketone |

| Imine Formation | Primary Amine | Acid Catalyst / Dehydration | Imine (Schiff Base) |

Influence of Bis(methylsulfonyl) Substitution on Aromatic Ring Reactivity

The two methylsulfonyl groups exert a profound influence on the reactivity of the benzene (B151609) ring, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group and, consequently, a strong deactivator for electrophilic aromatic substitution (EAS). libretexts.org The presence of two such groups on the ring makes EAS reactions on this compound extremely unfavorable. Substituents like -SO₂CH₃ deactivate the ring by inductively withdrawing electron density, making the ring less nucleophilic and less reactive towards electrophiles. libretexts.org

In the event that a reaction is forced under harsh conditions, the regioselectivity is dictated by the directing effects of the substituents. Both the aldehyde and the methylsulfonyl groups are meta-directors. libretexts.org The directing influence arises from the stability of the intermediate carbocation (the sigma complex or arenium ion). For meta-directors, attack at the ortho and para positions results in resonance structures where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing group—a highly destabilizing interaction. libretexts.org Attack at the meta position avoids this unfavorable arrangement.

For this compound, the potential sites for electrophilic attack are C3, C4, and C6.

Attack at C4: This position is meta to the sulfonyl group at C5 and ortho to the sulfonyl group at C2.

Attack at C6: This position is meta to the sulfonyl group at C2 and ortho to the sulfonyl group at C5.

Attack at C3: This position is ortho to the sulfonyl group at C2 and meta to the sulfonyl group at C5.

Considering the strong deactivating and meta-directing nature of all three substituents, any electrophilic substitution would be predicted to occur primarily at the positions meta to the most deactivating groups, the sulfonyls. The most likely, though still highly disfavored, positions for substitution would be C4 and C6.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence of -CHO (at C1) | Directing Influence of -SO₂CH₃ (at C2) | Directing Influence of -SO₂CH₃ (at C5) | Overall Favorability |

| C3 | ortho | - | meta | Highly Disfavored |

| C4 | meta | meta | - | Disfavored |

| C6 | meta | - | meta | Disfavored |

Nucleophilic Aromatic Substitution Considerations and Mechanisms

In direct contrast to its inertness towards electrophiles, the aromatic ring of a molecule like this compound is highly activated for nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present. masterorganicchemistry.com The SₙAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The rate of SₙAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance and induction.

While this compound itself does not have a typical leaving group (like a halide), a derivative such as 4-fluoro-2,5-bis(methylsulfonyl)benzaldehyde would be an excellent SₙAr substrate. In this hypothetical case, the fluorine at C4 would be the leaving group. The methylsulfonyl group at C5 is meta and would have a lesser effect, but the sulfonyl group at C2 is ortho, providing powerful activation for the displacement of the fluorine atom. This is analogous to the high reactivity of compounds like 2,4-dinitrofluorobenzene in SₙAr reactions. masterorganicchemistry.com The reaction of 4-fluorobenzaldehyde (B137897) with nucleophiles like 1,3-dihydro-2H-1,3-benzimidazole-2-thione demonstrates the feasibility of SₙAr on activated benzaldehydes. mdpi.com

Directed Metalation and Aryne Chemistry in Poly-Substituted Benzenes

The presence of two strongly electron-withdrawing methylsulfonyl groups on the benzene ring of this compound significantly influences its reactivity, particularly in directed metalation and aryne-forming reactions.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by various electrophiles. wikipedia.org

In the context of poly-substituted benzenes, the regioselectivity of DoM is governed by the directing ability of the substituents. While the aldehyde group itself is not a strong DMG, the methylsulfonyl groups can direct metalation. The sulfonyl group is considered a moderate to strong DMG. organic-chemistry.org The acidic proton is typically located between the two activating groups. However, the precise site of metalation on the this compound ring would depend on the specific reaction conditions and the base used.

Aryne Chemistry:

Arynes are highly reactive intermediates that can be generated from suitably substituted aromatic precursors. clockss.org One common method for generating benzynes involves the treatment of ortho-silylaryl triflates with a fluoride (B91410) source. tcichemicals.com While direct studies on aryne formation from this compound are not prevalent, the principles of aryne chemistry can be applied to its derivatives. For instance, a derivative of this compound could be converted into a precursor for a substituted benzyne. These arynes can then undergo various cycloaddition reactions, including [4+2] and [2+2] cycloadditions, as well as nucleophilic additions. clockss.orgnih.gov The electron-withdrawing nature of the methylsulfonyl groups would render the resulting aryne highly electrophilic and susceptible to attack by nucleophiles. nih.gov

Pericyclic Reactions and Rearrangements Involving this compound Frameworks

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.edulibretexts.org These reactions are highly stereospecific and are governed by the principles of orbital symmetry. udel.edu While specific examples of pericyclic reactions directly involving the this compound framework are not extensively documented, the aldehyde and the substituted benzene ring can potentially participate in various pericyclic processes.

Cycloaddition Reactions: The aromatic ring of the benzaldehyde framework, influenced by the electron-withdrawing sulfonyl groups, could potentially act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.orgkau.edu.sa However, the aromaticity of the benzene ring presents a significant energy barrier to such reactions. More likely, derivatives of this compound, where the aromaticity is disrupted or the aldehyde is transformed into a more reactive dienophilic group, could undergo cycloadditions.

Electrocyclic Reactions: Electrocyclic reactions involve the formation of a σ-bond between the ends of a conjugated π-system, or the reverse ring-opening process. udel.edu Derivatives of this compound containing a conjugated polyene system attached to the ring could undergo thermally or photochemically induced electrocyclizations.

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. libretexts.org While direct sigmatropic rearrangements of the this compound framework are not common, its derivatives could be designed to undergo such transformations.

Derivatization Strategies Utilizing this compound as a Versatile Synthon

The aldehyde functional group of this compound is a key handle for a multitude of chemical transformations, making it a valuable starting material for the synthesis of diverse organic molecules.

Formation of Heterocyclic Compounds (e.g., Imidazolines, Thiazolidinones, Pyrroles)

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles to form a wide array of heterocyclic structures.

Imidazolines: 2-Imidazolines can be synthesized through the reaction of aldehydes with ethylenediamine (B42938). organic-chemistry.orgrsc.org This reaction typically proceeds in the presence of an oxidizing agent or a catalyst. organic-chemistry.org The reaction of this compound with ethylenediamine would be expected to yield the corresponding 2-(2,5-bis(methylsulfonyl)phenyl)-2-imidazoline. The sustainability of such syntheses can be improved by using green solvents and mild reaction conditions. rsc.orgresearchgate.net

Thiazolidinones: 4-Thiazolidinones are synthesized by the condensation of an aldehyde, an amine, and a mercaptoacetic acid derivative. uokerbala.edu.iqresearchgate.net The reaction of this compound with an amine and thioglycolic acid would lead to the formation of a 2-(2,5-bis(methylsulfonyl)phenyl)-1,3-thiazolidin-4-one derivative. nih.govacs.org These compounds are of interest due to their potential biological activities. nih.govacs.org

Pyrroles: The synthesis of pyrroles can be achieved through various methods starting from aldehydes. One approach involves the reaction of an aldehyde with an amine and a β-ketoester in a Paal-Knorr type synthesis, although this is more common for 1,4-dicarbonyl compounds. A more direct route could involve the reaction of this compound with a suitable nitrogen-containing component and a molecule that provides the remaining carbon atoms of the pyrrole (B145914) ring. nih.gov For example, rhodium-catalyzed hydroacylation of propargylic amines with aldehydes can lead to enones that cyclize to form pyrroles. nih.gov

Synthesis of Complex Organic Molecules and Natural Product Scaffolds

The reactivity of the aldehyde group and the potential for further functionalization of the aromatic ring make this compound a useful building block in the synthesis of more complex molecules. While specific examples of its use in the total synthesis of natural products are not readily found, its derivatives can be envisioned as key intermediates. The sulfonyl groups can act as control elements for subsequent reactions or can be transformed into other functional groups.

Functionalization for Material Science Precursors

The electron-deficient nature of the aromatic ring in this compound, due to the two methylsulfonyl groups, makes it an interesting candidate for the synthesis of materials with specific electronic properties. The aldehyde group provides a convenient point for incorporating this unit into larger polymeric or oligomeric structures. For instance, condensation polymerization with suitable co-monomers could lead to the formation of polymers with high thermal stability and interesting optical or electronic properties. The sulfonyl groups can also participate in non-covalent interactions, influencing the self-assembly and packing of the resulting materials. acs.org

Mechanistic Elucidation of Key Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The condensation reactions leading to heterocyclic compounds like imidazolines and thiazolidinones generally proceed through the initial formation of an imine or a related intermediate from the aldehyde and the amine. This is followed by an intramolecular cyclization and subsequent dehydration or other elimination steps. researchgate.netuokerbala.edu.iq

In directed metalation, the mechanism involves the coordination of the organolithium base to the directing group, followed by proton abstraction from the ortho position. wikipedia.orgorganic-chemistry.org The stability of the resulting aryllithium intermediate is influenced by the electronic effects of the substituents.

For aryne formation, the mechanism typically involves the elimination of a leaving group and a vicinal substituent, often facilitated by a base or a fluoride source in the case of silyl (B83357) triflates. clockss.orgtcichemicals.com The highly strained triple bond of the aryne then readily reacts with various trapping agents.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways of these transformations, complementing experimental observations. researchgate.net

Kinetic and Thermodynamic Investigations of Reaction Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the inductive and resonance effects of the two methylsulfonyl substituents. These groups withdraw electron density from the benzene ring, and consequently from the aldehyde group, making the carbonyl carbon highly susceptible to nucleophilic attack.

Expected Kinetic and Thermodynamic Profile:

Reactions involving nucleophilic addition to the carbonyl group are expected to be both kinetically and thermodynamically favorable. The strong electron-withdrawing nature of the methylsulfonyl groups stabilizes the developing negative charge on the oxygen atom in the transition state and the final tetrahedral intermediate, thereby lowering the activation energy and making the reaction faster.

For a typical nucleophilic addition reaction, such as the addition of a generic nucleophile (Nu⁻), the reaction pathway can be depicted as follows:

The equilibrium of this reaction is expected to lie far to the right, favoring the formation of the addition product. This is in contrast to benzaldehydes bearing electron-donating groups, where the equilibrium may be less favorable.

Hypothetical Kinetic and Thermodynamic Data:

While experimental data is absent, we can hypothesize the relative values based on the electronic effects. A Hammett plot, which correlates reaction rates or equilibrium constants with the electronic properties of substituents, would be a valuable tool for quantifying these effects. For this compound, the sum of the Hammett sigma (σ) constants for the two meta- and para-directing methylsulfonyl groups would be significantly positive, indicating a large rate enhancement for reactions that are favored by electron-withdrawing substituents.

To illustrate this, a hypothetical data table for the relative rate constants of nucleophilic addition to various substituted benzaldehydes is presented below. The values are purely illustrative and intended to demonstrate the expected trend.

| Substituent(s) | Relative Rate Constant (k_rel) |

| 4-Methoxy | 0.1 |

| Unsubstituted | 1 |

| 4-Chloro | 10 |

| 4-Nitro | 100 |

| 2,5-Bis(methylsulfonyl) | >1000 (estimated) |

Table 1: Hypothetical Relative Rate Constants for Nucleophilic Addition to Substituted Benzaldehydes. This table illustrates the anticipated significant rate enhancement for this compound due to the strong electron-withdrawing nature of the substituents.

Thermodynamically, the Gibbs free energy change (ΔG) for the addition reaction is expected to be highly negative, indicating a spontaneous process. The enthalpy change (ΔH) would likely be negative due to the formation of a new sigma bond, and the entropy change (ΔS) would be negative as two molecules combine to form one, leading to a more ordered system.

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry provides powerful tools to investigate the transition states and reaction coordinates of chemical transformations. For the nucleophilic addition to this compound, theoretical calculations would be instrumental in elucidating the precise geometry and energy of the transition state.

Transition State Geometry:

The transition state for the nucleophilic addition to the carbonyl group is expected to be a late transition state, meaning its geometry will more closely resemble the tetrahedral intermediate than the starting aldehyde. The nucleophile would be partially bonded to the carbonyl carbon, and the C=O double bond would be elongated and polarized. The oxygen atom would bear a partial negative charge. The presence of the two methylsulfonyl groups would likely influence the orientation of the incoming nucleophile to minimize steric hindrance.

Reaction Coordinate:

The reaction coordinate diagram for the nucleophilic addition would depict the energy profile as the reaction progresses from reactants to products. It would show a single energy barrier corresponding to the transition state. The x-axis represents the reaction coordinate (a measure of the progress of the reaction), and the y-axis represents the potential energy.

Hypothetical Computational Data:

A computational study using methods like Density Functional Theory (DFT) could provide quantitative data on the energetics of the reaction. The following table presents hypothetical calculated energy values for the nucleophilic addition of a generic nucleophile to this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +10 |

| Tetrahedral Intermediate | -15 |

Table 2: Hypothetical Calculated Relative Energies for Nucleophilic Addition. This table illustrates the expected energy profile, with a relatively low activation energy and a thermodynamically stable product.

The analysis of the vibrational frequencies of the calculated transition state would show a single imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true saddle point on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations would then be used to connect the transition state to the reactant and product minima, thus mapping out the entire reaction pathway.

Advanced Spectroscopic and Structural Elucidation Studies of 2,5 Bis Methylsulfonyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1H, 13C, and Heteronuclear 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals for substituted aromatic compounds like 2,5-Bis(methylsulfonyl)benzaldehyde is achieved through a combination of one-dimensional and two-dimensional NMR experiments. nih.gov

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl groups. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, around δ 10.0 ppm. mdpi.com The aromatic protons will appear as a complex multiplet pattern due to their coupling with each other. The two methylsulfonyl groups (-SO₂CH₃) are chemically equivalent and will present as a sharp singlet, integrating to six protons, in the range of δ 3.0–3.5 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides insight into the carbon framework. The aldehydic carbonyl carbon (C=O) is expected at a characteristic downfield shift of approximately 190-193 ppm. mdpi.comrsc.org The aromatic carbons will have shifts influenced by the strong electron-withdrawing effects of the sulfonyl and aldehyde groups. The carbons directly attached to the sulfonyl groups will be significantly deshielded. The methyl carbons of the sulfonyl groups are anticipated to appear around δ 40-45 ppm. For comparison, the methyl carbon in 4-(methylsulfonyl)benzaldehyde (B46332) appears at δ 27.0 ppm, highlighting the influence of substitution patterns. rsc.org

2D NMR Techniques :

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (2D NMR) |

|---|---|---|---|---|

| ¹H NMR | Aldehyde-H | ~10.0 | Singlet | HMBC to C=O, aromatic carbons |

| Aromatic-H | 7.5 - 8.5 | Multiplets | COSY between aromatic protons, HMBC to other carbons | |

| Methyl-H (SO₂CH₃) | ~3.3 | Singlet | HMBC to sulfonyl-attached carbon | |

| ¹³C NMR | C=O | ~191 | N/A | HMBC from aldehyde-H |

| Aromatic-C | 125 - 145 | N/A | HSQC with attached protons, HMBC from various protons | |

| Methyl-C (SO₂CH₃) | ~44 | N/A | HSQC with methyl protons |

Solid-State NMR and Dynamic NMR Studies

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) and dynamic NMR (DNMR) offer insights into molecular structure and behavior in different physical states.

Solid-State NMR : ssNMR can be used to study the molecular dynamics of aromatic sulfones in the solid phase. annualreviews.org For a compound like this compound, ssNMR could reveal the presence of different crystalline forms (polymorphs) by detecting variations in chemical shifts caused by different packing arrangements in the crystal lattice. unibas.it Furthermore, techniques measuring relaxation times (T₁ and T₁ρ) can probe molecular motions, such as the flipping of the phenyl ring, within the solid material. acs.orgnih.gov The presence of multiple, non-equivalent molecules in the asymmetric unit of a crystal can lead to a greater multiplicity of signals in the ssNMR spectrum compared to the solution-state spectrum. unibas.it

Dynamic NMR : DNMR studies are employed to investigate conformational changes and rotational barriers. For substituted benzaldehydes, DNMR could potentially be used to study the rotational barrier around the bond connecting the aldehyde group to the phenyl ring. srce.hr However, for dimesityl sulfone, a related compound, the interconversion of helical enantiomers was studied at very low temperatures, indicating that such dynamic processes can be probed by this technique. unibas.it

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both IR and Raman techniques, is indispensable for identifying functional groups and analyzing the vibrational modes of a molecule. edinst.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde group is anticipated in the region of 1690–1715 cm⁻¹. mdpi.com The methylsulfonyl (-SO₂CH₃) group will exhibit two characteristic and intense stretching vibrations: an asymmetric stretch (ν_as(SO₂)) typically around 1350–1300 cm⁻¹ and a symmetric stretch (ν_s(SO₂)) around 1160–1120 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the ring will appear in the 1600–1450 cm⁻¹ region. ias.ac.in

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman spectra, non-polar bonds and symmetric vibrations often produce stronger signals. Therefore, the symmetric S=O stretch and the vibrations of the aromatic ring are expected to be particularly intense. edinst.com Raman spectroscopy is also highly sensitive to lattice vibrations in crystals, making it a valuable tool for studying polymorphism. edinst.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1690 - 1715 | Strong |

| C-H Stretch | 2850 - 2750 | Medium | |

| Sulfonyl (-SO₂CH₃) | Asymmetric S=O Stretch | 1350 - 1300 | Strong |

| Symmetric S=O Stretch | 1160 - 1120 | Strong | |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| C=C Stretch | 1600 - 1450 | Medium-Variable |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) : HRMS is crucial for determining the exact mass of the molecular ion, which allows for the calculation of the precise elemental formula. For this compound (C₉H₁₀O₅S₂), HRMS would confirm its molecular weight with high accuracy, distinguishing it from other compounds with the same nominal mass. measurlabs.comgoogle.com

Fragmentation Analysis : In electron impact (EI) or other ionization methods, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern is often characteristic of the molecule's structure. For benzaldehyde (B42025) derivatives, common fragmentation pathways include the loss of a hydrogen atom ([M-1]⁺) or the entire formyl group ([M-CHO]⁺ or [M-29]⁺). libretexts.orgdocbrown.info For this specific compound, fragmentation is also expected to involve the sulfonyl groups. Likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.

Loss of sulfur dioxide (SO₂) to form an [M-64]⁺ ion.

Cleavage of the C-S bond, leading to the loss of the entire methylsulfonyl group (•SO₂CH₃), resulting in an [M-79]⁺ ion.

Complex rearrangements and further fragmentation of these initial product ions.

The analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. nih.govraco.cat

Table 3: Predicted Mass Spectrometry Fragments for this compound (MW ≈ 262.3 g/mol)

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 262 | [C₉H₁₀O₅S₂]⁺ | (Molecular Ion) |

| 247 | [C₈H₇O₅S₂]⁺ | •CH₃ |

| 183 | [C₉H₁₀O₃S]⁺ | SO₂ |

| 183 | [C₈H₇O₃S]⁺ | •SO₂CH₃ |

| 105 | [C₇H₅O]⁺ | (Benzoyl cation, from complex rearrangement) |

| 77 | [C₆H₅]⁺ | (Phenyl cation, from further fragmentation) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within a molecule.

For substituted benzaldehydes, the UV-Vis spectrum typically shows absorptions arising from π→π* and n→π* electronic transitions. bakhtiniada.ru

π→π Transitions*: These are generally high-intensity absorptions associated with the conjugated π-system of the benzene (B151609) ring and the carbonyl group. In benzaldehyde itself, these transitions give rise to strong bands. tandfonline.com

n→π Transition: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π orbital. This band is often observed as a shoulder on the tail of the more intense π→π* bands. acs.org

The presence of two strongly electron-withdrawing methylsulfonyl groups on the benzene ring is expected to significantly influence the position and intensity of these absorption bands. These groups can alter the energy levels of the molecular orbitals, potentially causing a shift in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde. Quantum chemical calculations are often employed to help assign the orbital nature of the observed electronic transitions. bakhtiniada.ru

X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact coordinates of atoms, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation : The planarity of the benzene ring and the relative orientations of the aldehyde and the two methylsulfonyl groups.

Bond Parameters : Precise measurements of C-C, C-S, S-O, and C=O bond lengths, which can be compared with theoretical values and data from related structures.

Intermolecular Interactions : Crucially, this technique elucidates how molecules pack in the crystal lattice. For sulfone-containing compounds, weak intermolecular interactions such as C-H···O hydrogen bonds are commonly observed, where a hydrogen atom from a C-H bond (e.g., from a methyl or aromatic group) interacts with an oxygen atom of a sulfonyl group on an adjacent molecule. iucr.orgpsu.eduiucr.org These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks. iucr.org Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules may also play a role in stabilizing the crystal structure. iucr.orgresearchgate.net

Computational and Theoretical Investigations of 2,5 Bis Methylsulfonyl Benzaldehyde

Conformational Analysis and Energy Landscapes of 2,5-Bis(methylsulfonyl)benzaldehyde

The presence of rotatable bonds (C-S and C-C) in this compound means that multiple conformations are possible. A conformational analysis would be performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles associated with the methylsulfonyl and aldehyde groups and calculating the energy at each step. The resulting potential energy surface would reveal the global minimum energy structure and any local minima. This analysis is critical for understanding the molecule's preferred shape in different environments.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are adept at predicting spectroscopic data, which can then be used to validate experimental findings.

NMR: The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. acs.org These predicted shifts can be compared to experimental spectra to confirm the molecular structure.

IR: The vibrational frequencies and their corresponding intensities can be calculated. acs.org These theoretical frequencies, after appropriate scaling to account for systematic errors, can be matched with the peaks in an experimental IR spectrum to assign specific vibrational modes to the functional groups in the molecule.

UV-Vis: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. researchgate.net This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Aldehyde Proton (CHO) | ~10.2 ppm |

| Aromatic Protons | 7.8 - 8.5 ppm | |

| Methyl Protons (SO₂CH₃) | ~3.2 ppm | |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| S=O Stretch | ~1320, 1150 cm⁻¹ | |

| UV-Vis (TD-DFT) | λmax | ~280 nm |

Note: The values in this table are hypothetical and illustrative.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide deep insights into the reactivity of this compound and the mechanisms of reactions in which it participates.

For a given reaction involving this compound, such as a nucleophilic addition to the aldehyde group, computational methods can be used to map the potential energy surface. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. acs.org

The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction's kinetics. Frequency calculations are performed on the optimized transition state structure to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a critical parameter for determining the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of atoms and molecules. peerj.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the positions and velocities of the particles over time. This methodology provides a dynamic picture of molecular behavior, offering insights that are not accessible from static molecular models. rsc.org

For this compound, MD simulations could be employed to understand several key aspects of its dynamic nature. A primary application would be the analysis of its conformational flexibility. The molecule possesses rotational freedom around the bonds connecting the methylsulfonyl groups and the aldehyde group to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other species or orient itself within a solvent or at an interface.

Analysis of Molecular Orbitals, Charge Distribution, and Reactivity Descriptors (e.g., HOMO/LUMO, MEP, NBO)

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are used to investigate molecular orbitals, charge distribution, and various reactivity descriptors. conicet.gov.ar

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. conicet.gov.ar The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, the presence of the electron-withdrawing aldehyde and methylsulfonyl groups is expected to lower the energy of the LUMO, potentially resulting in a moderate to small HOMO-LUMO gap, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netmdpi.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. acadpubl.eu The MEP is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would predictably show intense negative potential (red) around the oxygen atoms of the carbonyl and sulfonyl groups, as these are the most electronegative atoms with lone pairs of electrons. acadpubl.eu Regions of positive potential (blue) would be expected around the aldehyde hydrogen and the aromatic ring hydrogens.

Table 1: Illustrative Theoretical Data for this compound This table presents hypothetical data based on typical values for similar aromatic compounds for illustrative purposes.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

| NBO Charge on Carbonyl Carbon | +0.45 e | Indicates a significant positive partial charge, making it a primary electrophilic site. |

| NBO Charge on Carbonyl Oxygen | -0.50 e | Indicates a significant negative partial charge, making it a primary nucleophilic/H-bond acceptor site. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. By developing a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and an experimental property, QSPR can be used to predict the properties of new or untested compounds. europa.eu

For this compound and its analogues, QSPR modeling can be a valuable tool for predicting a range of non-biological attributes without the need for extensive experimentation. Such properties could include boiling point, melting point, solubility in various solvents, and chromatographic retention indices. semanticscholar.org

The development of a QSPR model typically involves several key steps:

Data Set Assembly: A collection of compounds with known experimental values for the property of interest is required.

Molecular Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a model that links a subset of the calculated descriptors to the property being studied. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal validation (e.g., cross-validation) and external validation (using a set of compounds not included in the model training).

A QSPR study on a series of substituted benzaldehydes, including this compound, would allow for the prediction of key physicochemical properties, aiding in process design, environmental fate assessment, and materials science applications.

Table 2: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of S atoms, Number of O atoms | Basic molecular composition. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges on Atoms | Charge distribution and polarity. |

| Quantum-Chemical | HOMO/LUMO energies, Hardness, Electronegativity | Electronic structure and reactivity. |

Emerging Research Applications of 2,5 Bis Methylsulfonyl Benzaldehyde in Non Clinical Fields

Applications in Material Science and Polymer Chemistry

The molecular architecture of 2,5-Bis(methylsulfonyl)benzaldehyde makes it a versatile component for creating novel materials. Its bifunctional nature, with the reactive aldehyde at one position and the electronically active sulfonyl groups at others, allows for its incorporation into complex macromolecular structures.

Role as a Monomer or Precursor for Functional Polymers and Copolymers

In polymer science, monomers determine the fundamental properties of the resulting polymer chain. This compound is identified as an organic monomer, particularly for producing functional polymers. bldpharm.com The aldehyde group can participate in polymerization reactions, such as condensation polymerization with amine-containing comonomers to yield polyimines (also known as Schiff base polymers).

The inclusion of the bis(methylsulfonyl)phenylene unit into a polymer backbone is expected to bestow specific properties:

Thermal Stability: The strong sulfonyl groups can increase the rigidity and thermal stability of the polymer.

Solubility: The polar nature of the sulfonyl groups may influence the polymer's solubility in organic solvents.

Functional Handle: The sulfonyl groups themselves can potentially act as sites for post-polymerization modification, allowing further tuning of the material's properties.

For instance, research on analogous arylidene polymers has shown that monomers containing powerful electron-withdrawing groups can be used to synthesize polysulphide polymers with interesting electrical conductivity properties. kpi.ua While specific polymers derived from this compound are not yet widely documented in the literature, its availability as a monomeric building block suggests its use in creating polymers for specialized applications where electronic properties and stability are crucial. bldpharm.comgoogle.com

Building Block for Photoactive Materials (e.g., Photosensitizers, Photoinitiators)

Photoactive materials are substances that interact with light to produce a chemical or physical change. The design of such materials often involves combining electron-donating and electron-accepting components to control their absorption and emission of light. The strong electron-withdrawing character of the methylsulfonyl groups makes this compound an excellent electron-acceptor building block. mdpi.com

When combined with electron-donating monomers, it can be used to construct dyes and polymers with intramolecular charge-transfer (ICT) characteristics. These materials can exhibit interesting photophysical properties, such as solvatochromism (where the color changes with solvent polarity) and fluorescence. acs.org Cross-conjugated dienones, which can be synthesized from aromatic aldehydes, are one class of compounds investigated for their potential in designing photoactive materials. mdpi.com While specific studies detailing the use of this compound for photosensitizers are emerging, its electronic profile is highly suitable for this purpose. For example, related sulfur-containing molecular precursors have been investigated for their potential in photoactive materials. acs.org

Integration into Organic Electronic and Optical Materials

Organic electronics is a field that uses carbon-based materials in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the electronic properties of the organic materials used. nih.gov this compound is cataloged for use in OLED materials and electronic materials, indicating its role as a precursor in this domain. bldpharm.com

The integration of units with high electron affinity is a common strategy to create n-type (electron-transporting) materials, which are essential components of many organic electronic devices. researchgate.net The two methylsulfonyl groups on the benzaldehyde (B42025) core significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting material. This tuning of electronic energy levels is critical for facilitating efficient charge injection and transport in devices like OLEDs. google.com While specific device performance data for materials derived from this exact compound is not yet prevalent, the fundamental properties of the molecule make it a strong candidate for developing new organic semiconductors.

| Functional Group | Electronic Effect | Potential Impact on Material Properties | Documented Analogues |

| -SO2CH3 (Methylsulfonyl) | Strongly Electron-Withdrawing | Lowers HOMO/LUMO, enhances electron affinity, increases thermal stability. | 4-(methylsulfonyl)benzaldehyde (B46332) acs.org |

| -SCH3 (Methylthio) | Weakly Electron-Donating | Raises HOMO/LUMO, acts as a soft Lewis base site for metal coordination. | 2,5-bis(methylthio)terephthalaldehyde ustc.edu.cnrsc.org |

| -NO2 (Nitro) | Strongly Electron-Withdrawing | Lowers HOMO/LUMO, often used in conductive polymers. | m-nitrobenzylidene kpi.ua |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. ru.nl The precise geometry and electronic nature of this compound make it an intriguing component for designing complex, self-assembling systems like metal-organic and covalent organic frameworks.

Ligand Design for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline, porous materials constructed from molecular building blocks. rsc.orgustc.edu.cn The choice of the organic linker molecule is critical as it dictates the pore size, geometry, and chemical environment within the framework. rsc.org this compound is explicitly identified as a monomer for COFs and a ligand for MOFs. bldpharm.com

In COF synthesis, the aldehyde group can react with amine-containing linkers (e.g., triamines) to form highly stable, porous, and crystalline networks linked by imine bonds. The methylsulfonyl groups would line the pores of the resulting COF, imparting a strong electrophilic character. This could be exploited for applications such as:

Selective Gas Adsorption: The polar sulfonyl groups could create specific binding sites for polar molecules like CO2 or SO2.

Catalysis: The electron-poor environment within the pores could act as a Lewis acidic catalyst for certain organic reactions.

Sensing: The interaction of guest molecules with the sulfonyl-lined pores could lead to a detectable change in the framework's optical or electronic properties.

Similarly, in MOFs, while the aldehyde itself is not the primary coordinating group, it can be used to synthesize a larger ligand which is then used to build the framework. The sulfonyl groups would again serve to functionalize the pores. Research on functionalized linkers has shown that substituents dramatically affect the properties and potential applications of MOFs. rsc.orgustc.edu.cn

Components in Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the creation of larger "host" molecules that can selectively bind smaller "guest" molecules through non-covalent interactions. mdpi.comrsc.orgthno.org While not a macrocyclic host itself, this compound can be incorporated into larger host structures.

The key features of this molecule relevant to molecular recognition are:

Hydrogen Bonding: The oxygen atoms of the sulfonyl groups can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The highly polar nature of the C-S and S=O bonds creates strong local dipoles.

π-Stacking: The electron-deficient nature of the aromatic ring can lead to favorable π-π stacking interactions with electron-rich aromatic guests.

These characteristics could be harnessed to design receptors for specific neutral or cationic guest molecules. For example, it could be used as a building block for synthesizing larger "molecular clips" or cavitands, where the sulfonyl groups are positioned to create a specific binding pocket for complementary guests. ru.nl

Catalytic and Organocatalytic Applications

The inherent electronic properties of this compound, particularly the presence of two strong electron-withdrawing methylsulfonyl groups, make it an interesting candidate for applications in catalysis. These groups can significantly influence the reactivity of the aldehyde functional group and the aromatic ring, paving the way for its use in the design of specialized ligands and organocatalysts.

The aldehyde functionality in this compound can serve as a synthetic handle for the construction of more complex ligand scaffolds. Through reactions such as condensation with amines, a variety of Schiff base ligands can be prepared. The electronic nature of the methylsulfonyl groups would be imparted to the resulting ligand, potentially influencing the catalytic activity of the corresponding metal complex. For instance, the electron-withdrawing nature of these groups could modulate the electron density at the metal center, which is a critical factor in many catalytic cycles.

While direct research on the use of this compound in transition metal catalysis is not extensively documented, studies on related sulfur-containing benzaldehydes offer some insights. For example, rhodium-catalyzed hydroacylation reactions have been successfully carried out using 2-methylthiobenzaldehyde. rsc.org This suggests that benzaldehydes bearing sulfur-based functional groups can indeed participate in and influence transition metal-catalyzed transformations. The distinct electronic effects of the two methylsulfonyl groups in this compound compared to a single methylthio group would likely lead to different catalytic outcomes, a hypothesis that warrants further investigation.